(Carbamothioylamino)urea

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

(Carbamothioylamino)urea, also known as amidinothiourea, guanylthiourea (GTU), or 2-imino-4-thiobiuret, is a small-molecule organic compound with the molecular formula C₂H₆N₄OS and a molecular weight of 134.16 g/mol. It is a white to off-white crystalline solid with a density of 1.513 g/cm³.

Molecular Formula C2H6N4OS
Molecular Weight 134.16 g/mol
CAS No. 2937-80-6
Cat. No. B3050877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Carbamothioylamino)urea
CAS2937-80-6
Molecular FormulaC2H6N4OS
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESC(=O)(N)NNC(=S)N
InChIInChI=1S/C2H6N4OS/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)
InChIKeyNCXADAULCYRZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Carbamothioylamino)urea (CAS 2937-80-6): Technical Procurement and Differential Performance Overview


(Carbamothioylamino)urea, also known as amidinothiourea, guanylthiourea (GTU), or 2-imino-4-thiobiuret, is a small-molecule organic compound with the molecular formula C₂H₆N₄OS and a molecular weight of 134.16 g/mol. It is a white to off-white crystalline solid with a density of 1.513 g/cm³ . The compound features both urea and thiourea functional groups, making it a versatile building block for the synthesis of heterocyclic compounds, including thiadiazoles, triazoles, and various pharmaceutical intermediates . Its applications span nitrification inhibition in agriculture, corrosion inhibition, and as a pharmacophore in antimalarial and antityrosinase research [1].

Procurement Risk: Why Simple Thiourea or Guanidine Analogs Cannot Replace (Carbamothioylamino)urea


Generic substitution with common thiourea or guanidine derivatives is not viable because (Carbamothioylamino)urea exhibits a unique bifunctional structure that imparts distinct reactivity and biological activity profiles. While simple thiourea (CAS 62-56-6) or dicyandiamide (DCD, CAS 461-58-5) share some functional group similarities, (Carbamothioylamino)urea demonstrates significantly higher potency as a tyrosinase inhibitor (IC50 of 0.23–0.27 mM vs. >3 mM for related guanidines) [1] and offers a differentiated selectivity profile as a nitrification inhibitor compared to DCD [2]. Furthermore, its dual guanidino-thiourea motif enables the synthesis of fused heterocycles that are inaccessible from simpler precursors [3]. Substitution without rigorous validation would compromise experimental reproducibility, catalyst efficiency, or biological assay outcomes. The quantitative evidence detailed in Section 3 substantiates why this specific CAS number must be procured for target applications.

Quantitative Differentiation: Head-to-Head Performance Data for (Carbamothioylamino)urea


Superior Tyrosinase Inhibition Potency Compared to Guanidine Analogs

(Carbamothioylamino)urea (referred to as guanylthiourea, GT) exhibits significantly higher tyrosinase inhibitory activity than its closest guanidine-based analogs. In a direct head-to-head comparison, GT demonstrated IC50 values of 0.27 mM for monophenolase and 0.23 mM for diphenolase activity, whereas guanidine thiocyanate (GTC), phenylguanidine (PG), and phenethyldiguanide (PTDG) showed substantially weaker inhibition, with IC50 values ranging from 3.24 mM to 6.68 mM [1]. This represents a 12- to 29-fold increase in potency for GT. Furthermore, GT was the only compound among those tested that exhibited significant antioxidant activity and effectively reduced melanin content in both B16F10 cells and zebrafish models [1].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Comparable Nitrification Inhibition Efficiency at Lower Application Rates vs. Dicyandiamide

In a greenhouse study evaluating nitrogen fertilizer efficiency, (Carbamothioylamino)urea (guanylthiourea, GTU) achieved comparable nitrification inhibition to dicyandiamide (DCD) at a lower application rate. Specifically, GTU applied at 10 kg/ha (10% by weight of fertilizer-N) in combination with ammonium sulfate reduced nitrate leaching to an extent similar to that achieved with DCD at 15 kg/ha [1]. This indicates a higher per-unit mass efficacy for GTU. Additionally, a Chinese patent demonstrated that incorporating amidinothiourea into a lecithin-coated slow-release fertilizer extended the effective period of nitrogen fertilizer from approximately 30 days to 121 days and increased nitrogen utilization efficiency in cotton by 37% compared to baseline [2].

Nitrification Inhibition Agricultural Chemistry Nitrogen Use Efficiency

Moderate Acute Oral Toxicity Profile: LD50 = 800 mg/kg in Mice

(Carbamothioylamino)urea exhibits a defined acute toxicity profile, with an oral LD50 of 800 mg/kg in mice and an inhalation LC50 of 18,000 mg/m³ for 2 hours in mice . It is classified as harmful by inhalation and if swallowed (R20/22) and irritating to eyes, respiratory system, and skin (R36/37/38) . While this toxicity profile is not unique to this compound, it provides a quantitative benchmark for safe handling and distinguishes it from more hazardous thiourea derivatives, such as thiourea itself (LD50 oral rat = 125 mg/kg), which is classified as a probable human carcinogen [1].

Toxicology Safety Assessment Risk Classification

Differential Selectivity in Ammonia-Oxidizing Archaea vs. Bacteria Inhibition

In a comparative study of nitrification inhibitors, amidinothiourea (GTU) demonstrated a distinct inhibitory profile against ammonia-oxidizing archaea (AOA) and bacteria (AOB). While both GTU and allylthiourea inhibited ammonia oxidation in cultures of Nitrosospira multiformis (AOB) and Ca. Nitrososphaera viennensis (AOA), the effect on AOA was markedly lower for all inhibitors tested. Notably, the EC50 of allylthiourea was 1000-fold higher for the AOA culture compared to AOB [1]. Although specific EC50 values for GTU were not reported, it was grouped with inhibitors showing a similar differential selectivity pattern, whereas dicyandiamide (DCD) was the least potent against AOA among the tested compounds [1].

Soil Microbiology Nitrification Ammonia-Oxidizing Archaea

Versatile Heterocyclic Building Block: Synthesis of Thiadiazoles and Triazoles

(Carbamothioylamino)urea serves as a privileged scaffold for the synthesis of nitrogen- and sulfur-containing heterocycles that are not readily accessible from simpler thiourea or urea precursors. For example, cyclization of 1-substituted-3-thiosemicarbazides (derived from GTU) under alkaline conditions yields 1,2,4-triazole derivatives [1]. Additionally, GTU is a key starting material for the preparation of 2-alkoxy-5-amino-1,3,4-thiadiazoles via reaction with cyanogen halides or dialkoxymethylenimines . In contrast, simple thiourea lacks the additional amidino functionality required for these specific cyclization pathways, limiting its synthetic utility.

Heterocyclic Synthesis Medicinal Chemistry Building Blocks

Application-Specific Procurement Scenarios for (Carbamothioylamino)urea


Cosmetic and Dermatological Research: High-Potency Tyrosinase Inhibitor Screening

Based on the superior in vitro tyrosinase inhibition (IC50 = 0.23–0.27 mM) and demonstrated in vivo melanogenesis reduction [1], (Carbamothioylamino)urea is optimally procured for high-throughput screening campaigns targeting hyperpigmentation disorders, skin-lightening agent development, or fundamental melanogenesis pathway studies. Its potency advantage over other guanidine analogs (12- to 29-fold) justifies its selection as a reference compound or lead scaffold. [1]

Agricultural Formulation Development: Cost-Effective Nitrification Inhibitor

For fertilizer manufacturers and agronomic researchers, (Carbamothioylamino)urea offers a compelling value proposition: it achieves comparable nitrification inhibition to dicyandiamide (DCD) at a 33% lower application rate (10 kg/ha vs. 15 kg/ha) [2], and when formulated in a slow-release matrix, it can extend nitrogen availability from 30 to 121 days while boosting nitrogen use efficiency by 37% [3]. This makes it a strategic ingredient for developing next-generation controlled-release fertilizers or for use in field trials assessing nitrification inhibitor efficacy. [2][3]

Medicinal Chemistry: Scaffold for Antimalarial and Anticancer Agent Synthesis

In drug discovery programs, (Carbamothioylamino)urea is procured as a versatile building block for the synthesis of 4-aminoquinoline-guanylthiourea conjugates with demonstrated antimalarial activity against Plasmodium falciparum D6 and W2 strains (EC50 range: 0.43–8.04 μM) [4]. Its bifunctional guanidino-thiourea core also enables the construction of diverse heterocyclic libraries, including 1,2,4-triazoles and 1,3,4-thiadiazoles, which are privileged structures in medicinal chemistry [5]. [4][5]

Environmental Microbiology: Discriminating AOA vs. AOB Nitrification Activity

For soil ecologists and environmental microbiologists, (Carbamothioylamino)urea is a valuable tool for investigating the differential contributions of ammonia-oxidizing archaea (AOA) and bacteria (AOB) to nitrification processes. Its moderate inhibitory effect on AOA compared to AOB, as demonstrated in pure culture assays [6], allows for more nuanced experimental designs when assessing microbial community function in agricultural or natural ecosystems. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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